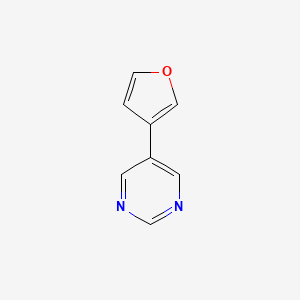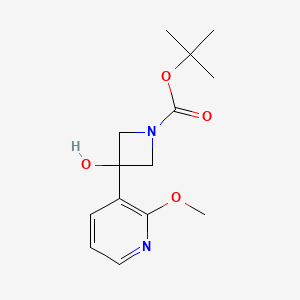![molecular formula C12H14Cl3N B15053570 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dichlorophenyl)-3-azabicyclo[410]heptane hydrochloride is a chemical compound known for its unique bicyclic structure
Métodos De Preparación
The synthesis of 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves several steps. One common method includes the oxidative cyclopropanation of aza-1,6-enynes. This transition-metal-free methodology enables the formation of the azabicyclo[4.1.0]heptane core under mild conditions . The reaction typically involves the use of radical initiators and proceeds through a series of bond formations to yield the desired product.
Análisis De Reacciones Químicas
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using common oxidizing agents to form corresponding triones . Substitution reactions can occur at the bicyclic ring, leading to the formation of various derivatives. The reaction conditions often involve the use of specific reagents such as phosphorus trichloride .
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride include 7,7-dichlorobicyclo[4.1.0]heptane and other azabicyclo derivatives . These compounds share structural similarities but differ in their chemical reactivity and applications. The unique bicyclic structure of this compound sets it apart, making it a valuable compound for specific research purposes.
Propiedades
Fórmula molecular |
C12H14Cl3N |
|---|---|
Peso molecular |
278.6 g/mol |
Nombre IUPAC |
6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H13Cl2N.ClH/c13-10-2-1-8(5-11(10)14)12-3-4-15-7-9(12)6-12;/h1-2,5,9,15H,3-4,6-7H2;1H |
Clave InChI |
QGLKSDIAIRTZMU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1(C2)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
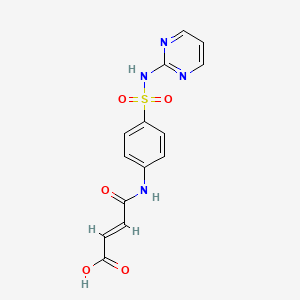
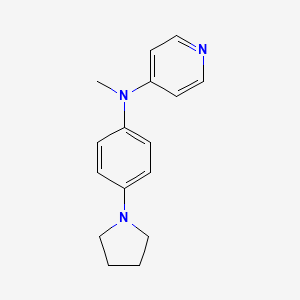
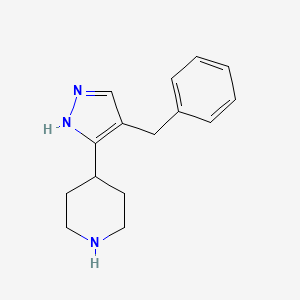
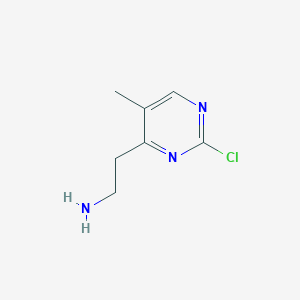
![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
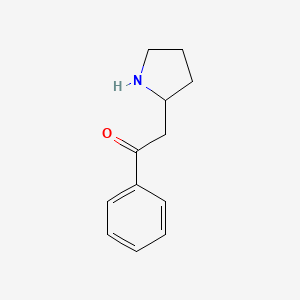
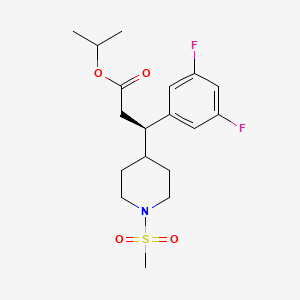
![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
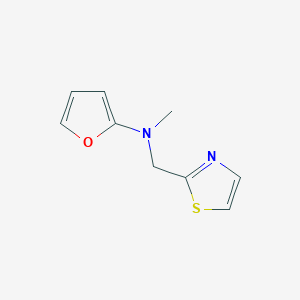
![N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15053564.png)
![1H-Pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15053569.png)
